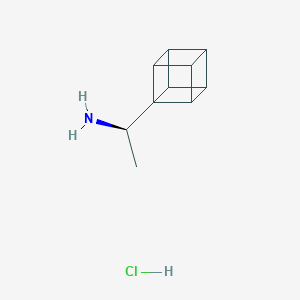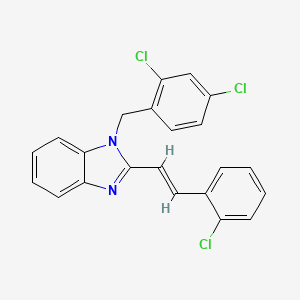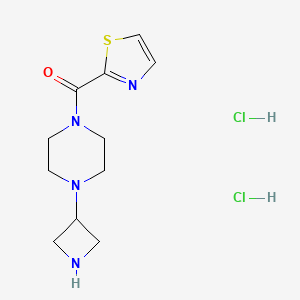![molecular formula C24H26N2OS B2505285 6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile CAS No. 625371-48-4](/img/structure/B2505285.png)
6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The adamantyl group might be introduced through a substitution reaction, the methoxybenzyl group through a nucleophilic aromatic substitution reaction, and the nitrile group through a cyanation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the bulky adamantyl group and the aromatic methoxybenzyl group. The nitrile group would introduce polarity to the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The nitrile group could undergo hydrolysis to form a carboxylic acid, the adamantyl group could participate in host-guest chemistry with cyclodextrins, and the methoxybenzyl group could undergo demethylation under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The adamantyl group is lipophilic, which could increase the compound’s solubility in organic solvents, while the nitrile group could form hydrogen bonds, potentially increasing its solubility in water .Scientific Research Applications
Antiproliferative Activity and Microtubule Network Influence
Adamantane derivatives, including those related to 6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile, have shown antiproliferative activity against certain types of cancer cells. Specifically, adamantaneacetic and adamantanecarboxylic acid esters demonstrated cytotoxicity to epithelial human carcinoma cell line A549. One of these compounds caused complete depolymerization of the microtubule network of A549 cells at a specific concentration, indicating its potential as a lead compound for structural optimization in antitumor and anti-tubulin drug development (Zefirov et al., 2017).
DNA Binding Influence of Adamantyl Group
The adamantyl group in certain compounds has shown to influence DNA binding. For example, 6[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoic acid, a synthetic aromatic retinoid specific for certain receptors, demonstrated stronger DNA binding after the introduction of an adamantyl group. Molecular modeling studies highlighted the adamantyl group's role in stabilizing intercalative binding to DNA through hydrophobic interactions (Milanese et al., 2011).
Steroid Sulfatase Inhibition
A specific derivative, 6-(adamantan-2-ylidene-hydroxybenzoxazole)-O-sulfamate, was identified as a potent irreversible inhibitor of human steroid sulfatase (STS), an enzyme involved in androgen- and estrogen-dependent diseases. The compound did not bind to estrogen receptors alpha and beta, making it a candidate for further investigation in treating related diseases (Schreiner et al., 2003).
properties
IUPAC Name |
6-(1-adamantyl)-2-[(3-methoxyphenyl)methylsulfanyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2OS/c1-27-21-4-2-3-16(10-21)15-28-23-20(14-25)5-6-22(26-23)24-11-17-7-18(12-24)9-19(8-17)13-24/h2-6,10,17-19H,7-9,11-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBDTCBGGSQWDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=C(C=CC(=N2)C34CC5CC(C3)CC(C5)C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

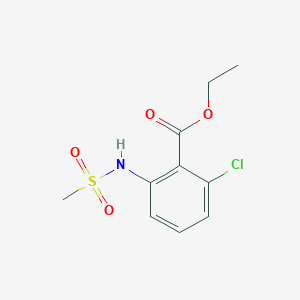
![Dibenz[c,h]acridinium, 14-(4-ethoxy-4-oxobutyl)-5,6,8,9-tetrahydro-7-phenyl-, 1,1,1-trifluoromethanesulfonate (1:1)](/img/structure/B2505205.png)
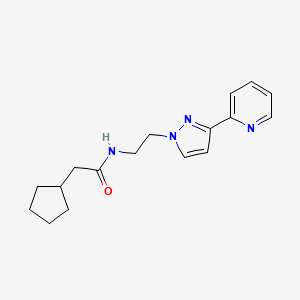
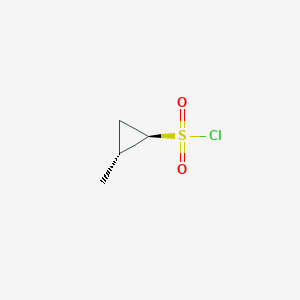
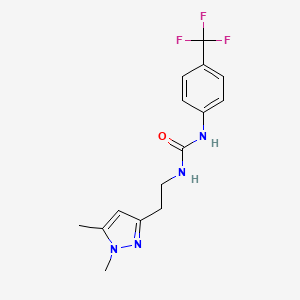
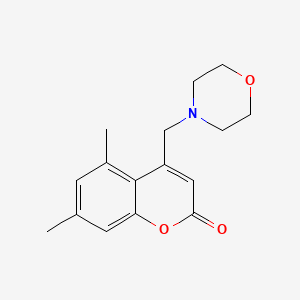
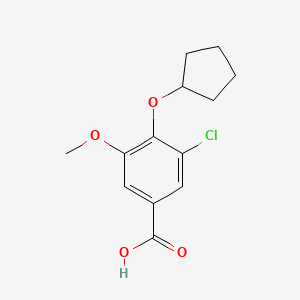
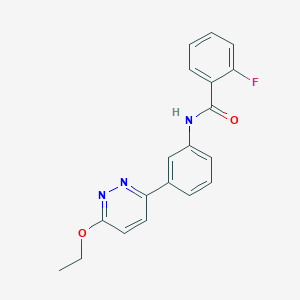
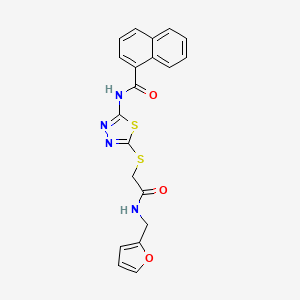
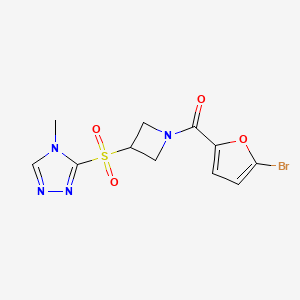
![Benzo[d]thiazol-6-yl(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2505220.png)
